molecular formula C6H5N3 B1274413 3-Amino-6-cyanopyridine CAS No. 55338-73-3

3-Amino-6-cyanopyridine

Cat. No. B1274413
CAS RN: 55338-73-3
M. Wt: 119.12 g/mol
InChI Key: IFOXWHQFTSCNQB-UHFFFAOYSA-N
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Patent
US08877757B2

Procedure details

In parallel, 5-amino-2-cyano pyridine (10 g, 0.084 mol) is dissolved in concentrated HCl (98 ml) and the mixture is cooled to −5° C. To this mixture is added dropwise over a period of 1 h a solution of NaNO2 (8.2 g, 0.118 mol) in water (50 ml), maintaining the reaction temperature between −5° C. and 0° C. This slurry is then added dropwise over a period of 1 h to the above reaction mixture (thionylchloride/water mixture), maintaining the reaction temperature between −5° C. and 0° C. (Note: The diazotized mixture should be also kept at −5° C. throughout the addition). As the addition proceeds, a white solid precipitates. When the addition is over, the reaction mixture is stirred for an additional hour. The precipitate is collected by filtration, washed with cold water and dried under vacuum to afford the title compound as light yellow solid (12.5 g, Yield 73.5%). 1H NMR (DMSO-d6:400 MHz) δ 14.49 (1H, s), 8.87 (1H, s), 8.11-8.14(1H, d), 8.0-8.03 (1H, d); HPLC (max plot) 97% Rt 1.155 min; LC/MS: m/z, M+, 202.8.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
thionylchloride water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.5%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.N([O-])=O.[Na+].[S:14]([Cl:17])(Cl)=[O:15].[OH2:18]>Cl.O>[C:8]([C:5]1[N:6]=[CH:7][C:2]([S:14]([Cl:17])(=[O:15])=[O:18])=[CH:3][CH:4]=1)#[N:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Name
Quantity
98 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
thionylchloride water
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
is stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between −5° C. and 0° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between −5° C. and 0° C. (Note
ADDITION
Type
ADDITION
Details
The diazotized mixture should be also kept at −5° C. throughout the addition)
ADDITION
Type
ADDITION
Details
As the addition proceeds
CUSTOM
Type
CUSTOM
Details
a white solid precipitates
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.